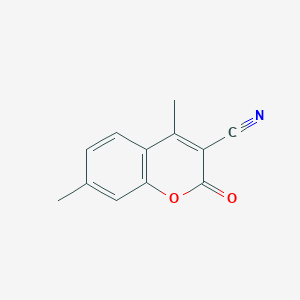

3-Cyano-4,7-dimethylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-7-3-4-9-8(2)10(6-13)12(14)15-11(9)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGHMDGFNLQOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 4,7 Dimethylcoumarin and Analogues

Classical Synthetic Approaches to the Coumarin (B35378) Core

The traditional synthesis of the coumarin framework, a key structural component of 3-Cyano-4,7-dimethylcoumarin, has long relied on well-established condensation reactions. These methods, particularly the Pechmann and Knoevenagel condensations, have been fundamental in the development of coumarin chemistry.

Pechmann Condensation Variants for 4,7-Dimethylcoumarin (B83668) Synthesis

The Pechmann condensation is a widely utilized method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of the 4,7-dimethylcoumarin backbone, this typically involves the condensation of m-cresol (B1676322) with ethyl acetoacetate (B1235776). The reaction is catalyzed by a strong acid, which facilitates both a transesterification and a subsequent ring-closing reaction similar to a Friedel-Crafts acylation. wikipedia.org

A variety of acid catalysts have been employed to promote this reaction, each with its own advantages and limitations. Concentrated sulfuric acid is a traditional and effective catalyst for this transformation. jetir.org The mechanism involves the initial formation of a phenol ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group, leading to the cyclized product. The final step is a dehydration to form the coumarin ring. wikipedia.org

Researchers have explored alternative catalysts to improve yields and reaction conditions. For instance, Lewis acids such as aluminum chloride (AlCl₃) have been used. rasayanjournal.co.in Additionally, solid acid catalysts and milder Brønsted acids like methanesulfonic acid have been investigated to create more environmentally benign and efficient protocols. organic-chemistry.orgrsc.org

Table 1: Catalysts in Pechmann Condensation for 4-Methylcoumarin Derivatives

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to room temp | Excellent | jetir.org |

| AlCl₃ | Phenols, β-ketoesters | N/A | Good | rasayanjournal.co.in |

| Methanesulfonic acid | Phenol derivatives, β-ketoesters | Ball milling, ambient temp | High | rsc.org |

| FeF₃ | Phenols, Ethyl acetoacetate | Microwave irradiation, solvent-free | Good | nih.gov |

| SnCl₂·2H₂O | Resorcinol, Ethyl acetoacetate | Microwave irradiation, solvent-free | 55.25% | rasayanjournal.co.in |

Knoevenagel Condensation in the Formation of 3-Cyanocoumarins

The Knoevenagel condensation is a key reaction for introducing the cyano group at the 3-position of the coumarin ring. clockss.orgresearchgate.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of a basic catalyst. researchgate.netderpharmachemica.com For the synthesis of this compound, a 2-hydroxy-4-methylacetophenone would be the starting material.

The reaction is often catalyzed by weak bases like piperidine (B6355638) or pyridine (B92270). derpharmachemica.comic.ac.uk The use of different catalysts and reaction conditions can significantly influence the reaction's efficiency and yield. For example, a facile and efficient synthesis of 3-cyano and 3-carbethoxycoumarins has been developed through a solvent-free Knoevenagel condensation by grinding active methylene compounds with aromatic aldehydes over basic alumina (B75360). researchgate.net

One-pot procedures have also been developed, where the Knoevenagel condensation is carried out in water, which serves as a green solvent. clockss.org This approach is not only environmentally friendly but can also lead to high yields of the desired 3-substituted coumarins. clockss.org The choice of catalyst is crucial, with reagents like potassium 1,2,3,6-tetrahydrophthalimide (B42971) showing effectiveness in aqueous media. bhu.ac.in

Table 2: Catalysts and Conditions in Knoevenagel Condensation for 3-Cyanocoumarins

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Salicylaldehyde, Ethyl acetate (B1210297) derivatives | Solvent-free, microwave irradiation | Good | ic.ac.uk |

| Basic Alumina | Aromatic aldehydes, Active methylene compounds | Grinding, solvent-free | N/A | researchgate.net |

| NaOH | o-Hydroxycarbonyl compound, Nitrile | Aqueous | High | clockss.org |

| K₂CO₃ | Alkynes, Resorcinol | Ethanol, reflux | 69-88% | mdpi.comresearchgate.net |

| Potassium 1,2,3,6-Tetrahydrophthalimide | Substituted Salicylaldehydes, Ethyl 2-cyanoacetate | Aqueous media, room temp | 85-95% | bhu.ac.in |

Advanced Synthetic Protocols and Catalysis

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of coumarin derivatives. These advanced protocols often involve the use of alternative energy sources, novel catalytic systems, and adherence to the principles of green chemistry.

Microwave-Assisted Synthesis of Coumarin Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.com This technique has been successfully applied to both the Pechmann and Knoevenagel condensations for the synthesis of coumarin derivatives. ic.ac.ukkjscollege.com

In the context of this compound synthesis, microwave irradiation can be used to drive the condensation of 2-hydroxyacetophenones with malononitrile in the presence of a solid support like fly ash, offering a solvent-free and eco-friendly approach. derpharmachemica.com The use of microwave irradiation in conjunction with solvent-free conditions for the Knoevenagel condensation has been shown to significantly reduce reaction times to just a few minutes, with the work-up procedure often simplified to recrystallization of the product. ic.ac.uk Similarly, the Pechmann condensation can be efficiently carried out under microwave irradiation using catalysts like FeF₃ or fly ash, providing rapid and high-yielding access to 4-substituted coumarins. nih.govderpharmachemica.com The comparison between classical and microwave methods often reveals a substantial reduction in reaction time, from hours to minutes, and an increase in product yield by 15-20%. scispace.com

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Catalyst/Conditions | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine, solvent-free | N/A | Few minutes | N/A | ic.ac.uk |

| Pechmann Condensation | FeF₃, solvent-free | 60 min (negligible yield) | 7 min (high yield) | Significant | nih.gov |

| Pechmann Condensation | Fly ash, solvent-free | N/A | Seconds | N/A | derpharmachemica.com |

| Synthesis of 3-cyanopyridine (B1664610) scaffolds | N/A | Hours | Minutes | 15-20% | scispace.com |

Application of Phase Transfer Catalysis in 3-Cyanocoumarin (B81025) Production

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. orientjchem.orgresearchgate.net This is typically achieved by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from the aqueous phase to the organic phase where the reaction occurs. operachem.com

An efficient one-pot synthesis of 3-cyanocoumarins has been reported using phase transfer catalysis at room temperature. orientjchem.orgresearchgate.net This method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate in a biphasic system. The use of PTC offers several advantages, including mild reaction conditions, good yields, short reaction times, and a straightforward work-up procedure. orientjchem.org This approach avoids the need for harsh reagents and high temperatures, making it a more practical and efficient route for the production of 3-cyanocoumarins.

Green Chemistry Principles in Coumarin Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact and enhance sustainability. researchgate.neteurekaselect.com This involves the use of environmentally benign solvents (such as water), solvent-free conditions, and the development of reusable and non-toxic catalysts. researchgate.neteurekaselect.com

The Pechmann condensation has been adapted to align with green chemistry principles through methods like mechanochemical synthesis under solvent-free conditions using ball milling and a mild acid catalyst like methanesulfonic acid. rsc.org This protocol offers high yields, scalability, and avoids the use of hazardous acids and solvents. rsc.org Similarly, the Knoevenagel condensation for the synthesis of 3-cyanocoumarins has been successfully performed in water, eliminating the need for volatile organic solvents. clockss.org The use of polyethylene (B3416737) glycol 400 as a greener reaction medium for O-allylation in coumarin synthesis is another example of a step towards more sustainable chemical processes. These green approaches not only reduce the generation of chemical waste but can also lead to improved reaction performance in terms of yield, purity, and energy consumption. researchgate.neteurekaselect.com

Strategic Derivatization and Scaffold Functionalization

The coumarin scaffold is a versatile platform for chemical modification, allowing for the synthesis of a vast array of derivatives with tailored properties. Strategic derivatization focuses on the regioselective introduction of specific functional groups at key positions of the coumarin nucleus to modulate its electronic, steric, and physicochemical characteristics. This targeted functionalization is essential for developing compounds for specific research applications.

Introduction of Electron-Withdrawing Groups, specifically the Cyano Moiety at Position 3

The introduction of an electron-withdrawing cyano (-CN) group at the C-3 position of the coumarin ring is a common and effective strategy to significantly alter the molecule's reactivity and properties. The Knoevenagel condensation is one of the most prominent methods for achieving this functionalization. researchgate.netic.ac.uksapub.org This reaction typically involves the condensation of an ortho-hydroxyaryl aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. clockss.orgbhu.ac.inderpharmachemica.com

A variety of catalytic systems and reaction conditions have been developed to optimize the synthesis of 3-cyanocoumarins. Traditional methods often employ bases like piperidine. ic.ac.uk To enhance efficiency and align with green chemistry principles, modern approaches have utilized alternative catalysts and conditions. These include the use of Potassium 1,2,3,6-Tetrahydrophthalimide in aqueous media bhu.ac.in, Triton-B adsorbed on flyash under microwave irradiation derpharmachemica.com, and basic alumina in solvent-free grinding methods. researchgate.net The use of microwave assistance can dramatically reduce reaction times, while solvent-free conditions minimize environmental impact. ic.ac.ukderpharmachemica.com One-pot procedures in water have also been reported, offering high yields without the need for organic solvents. clockss.org

| Starting Material | Active Methylene Compound | Catalyst and Conditions | Yield | Reference |

|---|---|---|---|---|

| o-Hydroxyaryl aldehydes | Acetonitriles (e.g., malononitrile) | NaOH or NaHCO3 in water | High | clockss.org |

| Substituted Salicylaldehydes | Ethyl 2-cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide, aqueous media, room temp. | 85-95% | bhu.ac.in |

| 2-Hydroxybenzaldehydes / 2-Hydroxyacetophenones | Malononitrile | Triton-B on flyash, microwave irradiation, solvent-free | Good | derpharmachemica.com |

| 2-Hydroxybenzaldehydes | Malononitrile | Basic alumina, grinding, solvent-free | 88-92% | researchgate.net |

| Salicylaldehyde derivatives | Derivatives of ethyl acetate | Piperidine, microwave irradiation, solvent-free | 55-94% | ic.ac.uk |

Regioselective Functionalization at Positions 4 and 7

Regioselective functionalization at positions 4 and 7 of the coumarin core is crucial for tuning the molecule's properties. For the specific synthesis of this compound, the introduction of methyl groups at these positions is required.

The Pechmann condensation is a cornerstone reaction for the synthesis of 4-methyl substituted coumarins. wikipedia.orgarkat-usa.org This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. wikipedia.org To obtain the 4,7-dimethylcoumarin scaffold, m-cresol serves as the phenol component (providing the 7-methyl group), which is reacted with ethyl acetoacetate (providing the 4-methyl group). wordpress.com While concentrated sulfuric acid has been the traditional catalyst jetir.org, recent advancements have focused on greener and more efficient alternatives. Catalysts such as nano-crystalline sulfated-zirconia wordpress.com, indium(III) chloride mdpi.com, and sulfamic acid arkat-usa.org have been successfully employed, often under solvent-free conditions.

An alternative and more direct route to this compound involves a Knoevenagel condensation. In this approach, 2-hydroxy-4-methylacetophenone is condensed with malononitrile. derpharmachemica.com The acetophenone (B1666503) precursor provides the benzene (B151609) ring with the C-7 methyl group and also the C-4 methyl group, while malononitrile provides the C-3 cyano group.

| Phenol Component | β-Ketoester | Catalyst and Conditions | Product | Reference |

|---|---|---|---|---|

| m-Amino phenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, 110 °C, 2 min, solvent-free | 7-Amino-4-methylcoumarin | wordpress.com |

| Resorcinol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia, 170 °C, 3 h, solvent-free | 7-Hydroxy-4-methylcoumarin | wordpress.com |

| m-Aminophenol | Ethyl acetoacetate | InCl3, ball mill, 10 min, room temp., solvent-free | 7-Amino-4-methylcoumarin | mdpi.com |

| Resorcinol | Ethyl acetoacetate | Conc. H2SO4, 5 °C to room temp., 18 h | 7-Hydroxy-4-methylcoumarin | jetir.org |

| Phenols | β-Ketoesters | Sulfamic acid (10 mol%), solvent-free | C4-Substituted coumarins | arkat-usa.org |

Synthesis of Diverse Substituent Patterns for Targeted Research Aims

The synthesis of diverse substituent patterns on the coumarin scaffold is a key objective in medicinal and materials chemistry, enabling the fine-tuning of biological activity and photophysical properties. By strategically selecting starting materials for established synthetic methodologies like the Pechmann and Knoevenagel condensations, a wide array of analogues can be generated. clockss.orgarkat-usa.org

The diversity of substituents on the benzenoid ring (positions 5, 6, 7, and 8) is typically achieved by employing different substituted phenols in the Pechmann reaction or by starting with variously substituted salicylaldehydes in the Knoevenagel condensation. bhu.ac.inwordpress.com For instance, the use of resorcinol, m-aminophenol, or other substituted phenols allows for the introduction of hydroxyl, amino, or other groups at position 7. wordpress.commdpi.com

Functionalization at the C-4 position can be varied by using different β-ketoesters in the Pechmann condensation. arkat-usa.org Similarly, modifications at the C-3 position are readily accomplished through the Knoevenagel route by reacting salicylaldehydes with a range of active methylene compounds, such as substituted cyanoacetates or β-dicarbonyl compounds. bhu.ac.innih.gov Furthermore, post-synthesis modifications on the formed coumarin ring, such as nitration, can introduce additional functional groups. For example, 4,7-dimethylcoumarin can be nitrated to yield nitro derivatives, which can then be reduced to the corresponding amino compounds, further expanding the library of accessible structures. chemmethod.com This combinatorial approach allows for the systematic exploration of structure-activity relationships.

| Target Compound Class | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| 3-Substituted coumarins | Knoevenagel condensation | o-Hydroxyaryl aldehydes and various acetonitriles | clockss.org |

| 7-Substituted-4-methylcoumarins | Pechmann condensation | Substituted phenols (e.g., m-aminophenol) and ethyl acetoacetate | wordpress.com |

| 3-Cyano and 3-cyano-4-methyl coumarins | Knoevenagel condensation | Substituted 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and malononitrile | derpharmachemica.com |

| C4-Substituted coumarins | Pechmann condensation | Various activated/non-activated phenols and various β-ketoesters | arkat-usa.org |

| 3,6-Dinitro- and 6,8-Dinitro-4,7-dimethylcoumarins | Nitration of pre-formed coumarin | 4,7-Dimethylcoumarin and nitrating mixture (HNO3/H2SO4) | chemmethod.com |

| Coumarin-3-carboxylic acids | Knoevenagel condensation and hydrolysis | Salicylaldehyde derivatives and diethyl malonate | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in 3-Cyano-4,7-dimethylcoumarin. The analysis of its spectrum reveals characteristic absorption bands that confirm the presence of the nitrile, the α,β-unsaturated lactone ring, and the aromatic system.

The most prominent and diagnostic peaks are the stretching vibrations of the cyano (C≡N) and the carbonyl (C=O) groups. For the closely related compound 3-Cyano-4,6-dimethylcoumarin, the C≡N stretch is observed at 2234 cm⁻¹ and the lactone C=O stretch appears at 1735 cm⁻¹. shd.org.rs The parent compound, 4,7-dimethylcoumarin (B83668), exhibits its C=O lactone absorption band at 1716 cm⁻¹. sapub.org The higher frequency of the carbonyl stretch in the 3-cyano derivative is expected, as the strongly electron-withdrawing cyano group at the C-3 position reduces the electron density of the adjacent C-C double bond, which in turn strengthens and shortens the C=O bond of the lactone.

Other significant regions in the FTIR spectrum include the aromatic and aliphatic C-H stretching vibrations, typically observed between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and pyrone rings appear in the 1620-1450 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound Data is based on characteristic frequencies and values from analogous compounds. shd.org.rssapub.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile Stretch | C≡N | ~2235 | Strong, Sharp |

| Carbonyl Stretch | C=O (Lactone) | ~1735 - 1740 | Very Strong |

| Aromatic C-H Stretch | Ar-H | ~3100 - 3050 | Medium to Weak |

| Aliphatic C-H Stretch | C-H (from CH₃) | ~2980 - 2920 | Medium |

| Aromatic C=C Stretch | C=C (Benzene Ring) | ~1610, 1570, 1490 | Medium to Strong |

| Pyrone Ring C=C Stretch | C=C (Lactone Ring) | ~1625 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information on non-polar bonds and symmetric vibrations. While direct FT-Raman spectral data for this compound is not extensively published, analysis of closely related structures like 3-cyano-4-methylcoumarin allows for a detailed prediction of its spectrum. nih.govasianpubs.orgijcrar.com

In Raman spectroscopy, the C≡N stretching vibration is expected to be a particularly strong and easily identifiable signal, as the polarizability of the nitrile bond changes significantly during vibration. Similarly, the symmetric breathing vibrations of the aromatic ring are typically prominent in the Raman spectrum. The C=O stretch, while strong in FTIR, will also be present but may be of lesser relative intensity in the Raman spectrum. The technique is also highly sensitive to the vibrations of the C-C backbone and the methyl group deformations. The combination of FTIR and FT-Raman provides a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and couplings in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound provides specific information about the number and environment of the hydrogen atoms. Based on the structure and data from analogous compounds like 4,7-dimethylcoumarin and 3-Cyano-4,6-dimethylcoumarin, a clear spectrum can be predicted. shd.org.rssapub.org

The spectrum is expected to show five distinct signals:

Two sharp singlets in the aliphatic region (δ ~2.4-2.8 ppm) corresponding to the protons of the two methyl groups at C-4 and C-7.

Three signals in the aromatic region (δ ~7.0-7.8 ppm) corresponding to the protons H-5, H-6, and H-8 on the benzene (B151609) ring. The proton at C-5 is expected to be a doublet, the proton at C-6 a doublet of doublets, and the proton at C-8 a singlet or a narrow doublet, depending on the coupling constants. The cyano group at C-3 means there is no proton at that position, simplifying the spectrum compared to the parent coumarin (B35378).

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predictions based on data from analogous compounds. shd.org.rssapub.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C4-CH₃ | ~2.7 - 2.8 | Singlet (s) |

| C7-CH₃ | ~2.4 - 2.5 | Singlet (s) |

| H-5 | ~7.6 - 7.8 | Doublet (d) |

| H-6 | ~7.2 - 7.4 | Doublet of Doublets (dd) |

| H-8 | ~7.1 - 7.3 | Singlet (s) or Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

Key signals include the lactone carbonyl carbon (C-2), which is typically found far downfield (δ ~160 ppm). sapub.org The carbon of the nitrile group (C≡N) is expected in the range of δ 115-120 ppm. The two methyl carbons will appear far upfield (δ ~18-22 ppm). The remaining nine carbons of the coumarin core (C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a) will have characteristic shifts determined by their position and substitution. The presence of the electron-withdrawing cyano group at C-3 significantly deshields C-4 and influences the chemical shifts of the nearby quaternary carbons C-4a and C-8a.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in this compound Predictions based on data from analogous compounds. sapub.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~159 - 161 |

| C-3 | ~105 - 110 |

| C-4 | ~150 - 155 |

| C-4a | ~118 - 122 |

| C-7 | ~145 - 150 |

| C-8a | ~152 - 154 |

| C≡N | ~116 - 119 |

| C4-CH₃ | ~20 - 22 |

| C7-CH₃ | ~18 - 20 |

Solid-State NMR (CP/MAS NMR) Techniques

While solution-state NMR provides high-resolution data for dissolved samples, solid-state NMR (ssNMR) is essential for characterizing materials in their solid form. The Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is the most common ssNMR experiment for obtaining high-resolution spectra of spin-½ nuclei like ¹³C in solids.

This technique overcomes the challenges of severe line broadening caused by strong ¹H-¹³C dipolar couplings and chemical shift anisotropy (CSA) that are present in static solid samples.

Magic Angle Spinning (MAS) involves physically spinning the sample at a high frequency (kHz) at an angle of 54.7° with respect to the external magnetic field, which averages the anisotropic interactions to zero, resulting in sharper spectral lines.

Cross-Polarization (CP) enhances the signal of insensitive nuclei like ¹³C by transferring magnetization from abundant, sensitive nuclei like ¹H.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.

For this compound, the analysis begins with the determination of its molecular formula and weight.

| Compound Name | Empirical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₉NO₂ | 199.21 |

In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further refine this, providing a highly accurate mass measurement that confirms the elemental composition of C₁₂H₉NO₂.

While detailed fragmentation studies from peer-reviewed research literature are not widely available, the high-resolution MS/MS spectrum for this compound is cataloged in specialized commercial spectral libraries. Specifically, it is included in the SCIEX All-In-One HR-MS/MS Library. sciex.com The existence of this data indicates that the compound's fragmentation pattern has been experimentally determined and is used as a reference standard for identification in complex mixtures, such as in metabolomics studies. sciex.comwhiterose.ac.uk The fragmentation of the coumarin core typically involves the loss of carbon monoxide (CO) and other characteristic cleavages, which would be detailed in such a reference spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack together in a crystal lattice.

A review of the published scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. While the crystal structures of numerous other coumarin derivatives have been extensively studied, providing insights into the planarity of the coumarin ring and common intermolecular interactions like C-H···O hydrogen bonds and π-π stacking, the specific crystallographic details for the title compound remain unelucidated. researchgate.netmdpi.commdpi.com

Should a crystal structure become available, it would provide the data outlined in the table below. This information would be invaluable for understanding its solid-state properties and for computational modeling studies.

Table of Potential Crystallographic Data (Note: Data is hypothetical as no published structure was found)

| Parameter | Description | Expected Data |

| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). | - |

| Space Group | The specific symmetry group of the crystal. | - |

| a, b, c (Å) | The dimensions of the unit cell axes. | - |

| α, β, γ (°) | The angles between the unit cell axes. | - |

| Volume (ų) | The volume of the unit cell. | - |

| Z | The number of molecules in the unit cell. | - |

| Key Bond Lengths (Å) | Distances between specific atoms (e.g., C=O, C≡N). | - |

| Key Bond Angles (°) | Angles between three connected atoms. | - |

| Intermolecular Interactions | Description of non-covalent bonds (e.g., hydrogen bonds, π-π stacking distance). | - |

The determination of this data would allow for a complete and unambiguous confirmation of the molecule's structure and its supramolecular arrangement in the solid state.

Photophysical Properties and Electronic Structure Investigations

Absorption and Emission Characteristics

The interaction of 3-Cyano-4,7-dimethylcoumarin with light is characterized by its absorption and emission spectra, which are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, is a hallmark of push-pull fluorophores.

The UV-Visible absorption spectrum of coumarin (B35378) derivatives typically arises from a π-π* electronic transition. mdpi.com For compounds like this compound, this absorption is subject to solvatochromic shifts, meaning the wavelength of maximum absorption (λabs) changes with the polarity of the solvent. A shift to a longer wavelength (red shift or bathochromic shift) in more polar solvents generally indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. mdpi.commdpi.com

While specific data for this compound is not extensively detailed in the reviewed literature, the behavior of the closely related compound 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin (B1606744) provides a clear example of these solvatochromic effects. The absorption maxima of this analogue shift to longer wavelengths as the solvent polarity increases. nih.gov

Table 1: UV-Visible Absorption Maxima (λabs) for a Related Coumarin Derivative in Various Solvents Data for 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin

| Solvent | Dielectric Constant (ε) | λabs (nm) |

| n-Heptane | 1.92 | 352 |

| Cyclohexane | 2.02 | 353 |

| 1,4-Dioxane | 2.21 | 357 |

| Chloroform | 4.81 | 362 |

| Ethyl Acetate (B1210297) | 6.02 | 360 |

| Tetrahydrofuran | 7.58 | 360 |

| Dichloromethane | 8.93 | 363 |

| Acetonitrile (B52724) | 37.50 | 362 |

| Dimethyl Sulfoxide | 46.70 | 366 |

This interactive table is based on data reported for a structurally similar coumarin derivative to illustrate the principle of solvatochromic shifts. nih.gov

Upon excitation, these coumarin molecules relax to the ground state by emitting photons, a process observed as fluorescence. The fluorescence emission spectra are typically more sensitive to solvent polarity than the absorption spectra. psu.edu This results in a significant red-shift in the emission maxima (λem) in polar solvents, which is consistent with an excited state that has a more pronounced charge transfer character and a larger dipole moment. psu.edu For example, a study of various coumarin derivatives showed that the fluorescence emission wavelength for one analogue shifted from 410 nm in acetonitrile to 438 nm in more polar DMSO. rsc.org The emission spectra are often broad and unstructured, appearing as a mirror image of the absorption band, particularly in polar solvents. academie-sciences.fr

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For many coumarin derivatives, the quantum yield is high in non-polar solvents but tends to decrease in highly polar environments. udd.cl This quenching in polar solvents can be due to the formation of non-emissive twisted intramolecular charge transfer (TICT) states. rsc.org

Another crucial parameter is the Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. Large Stokes shifts are characteristic of molecules that undergo a significant change in geometry and electronic distribution upon excitation, such as those exhibiting ICT. udd.clrsc.org The Stokes shift for coumarins increases dramatically with solvent polarity, reflecting the greater stabilization of the polar excited state in polar media. mdpi.comrsc.org

Table 2: Photophysical Properties of a Coumarin Analogue in Different Solvents Data for 7-(4-methoxyphenyl)-9,10,11,12-tetrahydro-6H-chromeno[4,3-b]quinoline-6,8(7H)-dione

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| CH3CN | 375 | 410 | 35 |

| DMSO | 375 | 438 | 63 |

This interactive table showcases the solvent-dependent fluorescence and Stokes shift for a related coumarin derivative. rsc.org

Mechanistic Aspects of Photophysics

The observed photophysical behaviors are rooted in the electronic dynamics within the molecule upon excitation.

The photophysics of this compound and related compounds are dominated by an Intramolecular Charge Transfer (ICT) process. researchgate.netrsc.org Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In these push-pull systems, the HOMO is typically localized on the electron-donating portion of the molecule (the aromatic ring with the methyl groups), while the LUMO is centered on the electron-withdrawing portion (the pyrone ring with the cyano group). researchgate.netub.edu

This excitation creates a charge-separated excited state (the ICT state) which is significantly more polar than the ground state. udd.cl This increased polarity explains the pronounced solvatochromic shifts observed in both absorption and, more dramatically, in fluorescence spectra, as polar solvents will preferentially stabilize this highly polar excited state. psu.edursc.org In some cases, this ICT state can undergo further geometrical relaxation, such as rotation around a single bond, to form a fully charge-separated but non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides a non-radiative decay pathway and leads to fluorescence quenching in polar solvents. rsc.org

The change in the electronic distribution upon excitation is reflected in the molecule's dipole moment. The ground state dipole moment (μg) and the excited state dipole moment (μe) can be estimated from the solvatochromic shifts using various theoretical models, most notably the Lippert-Mataga equation. mdpi.comnih.gov This equation relates the Stokes shift to the dielectric constant and refractive index of the solvent, as well as to the change in dipole moment upon excitation (Δμ = μe - μg). nih.gov

For coumarin derivatives, it is consistently found that the excited state dipole moment is significantly larger than the ground state dipole moment (μe > μg). nih.govpsu.eduniscpr.res.in This large change in dipole moment is a direct consequence of the ICT process and is the fundamental reason for their utility as environmentally sensitive fluorescent probes. niscpr.res.in For instance, studies on the analogue 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin determined the ground state dipole moment to be 4.90 D, while the excited state dipole moment was estimated to be substantially higher. nih.gov

Table 3: Estimated Ground (μg) and Excited (μe) State Dipole Moments of Related Coumarin Derivatives

| Compound | Method | μg (Debye) | μe (Debye) | Δμ (Debye) |

| 7-diethylamino-4-methyl-coumarin | Solvatochromic Shift | - | - | ~2.8 |

| 3-cyano-7-diethylaminocoumarin | Solvatochromic Shift | 7.65 | 10.90 | 3.25 |

| 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin | Bilot-Kawski & Lippert-Mataga | 4.90 | 7.54 | 2.64 |

This interactive table presents data from various sources to illustrate the significant increase in dipole moment upon excitation for several coumarin analogues. nih.govacademie-sciences.fr

Analysis of Non-Radiative Decay Pathways

The fluorescence quantum yield of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. In coumarin derivatives, non-radiative decay is significantly influenced by the molecular structure, substituent effects, and the surrounding environment. For this compound, the interplay between the electron-withdrawing cyano (-CN) group at the 3-position and the electron-donating methyl (-CH₃) groups at the 4- and 7-positions is critical in defining its de-excitation channels.

The primary non-radiative decay mechanisms in many fluorescent dyes, including coumarins, involve processes such as intramolecular charge transfer (ICT), which can lead to the formation of a non-emissive or weakly emissive twisted intramolecular charge-transfer (TICT) state. While specific experimental data on the non-radiative rates of this compound are not extensively documented, the behavior can be inferred from structurally related compounds.

The presence of an electron-withdrawing group, such as a cyano or carbonyl group, at the 3-position of the coumarin ring has been noted to enhance fluorescence, suggesting it modulates the balance between radiative and non-radiative pathways. This enhancement arises from the creation of a "push-pull" system, where electron density is pushed from the 7-position and pulled by the 3-position substituent. This ICT character is fundamental to the photophysical properties of coumarins.

In polar solvents, many coumarins with flexible electron-donating groups (like amino groups) exhibit a decrease in fluorescence quantum yield, which is often attributed to the stabilization of a TICT state. In this state, the amino group twists out of the plane of the aromatic ring, creating a non-emissive species. While the 7-methyl group is not as strong a donor as an amino group and is not subject to the same twisting motion, solvent polarity can still influence non-radiative decay rates by stabilizing the polar ICT excited state. Furthermore, specific interactions like π-π stacking between the coumarin core and aromatic solvents can introduce additional non-radiative decay channels.

A summary of how substituents affect the key photophysical properties of the coumarin scaffold is presented below.

| Substituent & Position | General Effect on Photophysics | Influence on Non-Radiative Decay |

| Electron-donating group (e.g., -OH, -NH₂, -OR) at C7 | Increases intramolecular charge transfer (ICT) character; generally enhances fluorescence intensity. | In polar solvents, can promote TICT state formation, increasing the non-radiative decay rate (k_nr). |

| Electron-withdrawing group (e.g., -CN, -CHO) at C3 | Enhances the "push-pull" nature of the molecule; can lead to a red-shift in emission and often increases fluorescence quantum yield. | Modifies the energy landscape of the excited state, potentially reducing the efficiency of certain non-radiative pathways relative to radiative decay. |

| Methyl group (-CH₃) at C4 | Can increase quantum yield through steric hindrance, which may restrict molecular vibrations that contribute to non-radiative decay. | May decrease k_nr by limiting vibrational relaxation pathways. |

Photostability and Photodegradation Studies

Photostability is a crucial parameter for fluorescent compounds, determining their useful lifetime in applications such as laser dyes, fluorescent probes, and organic light-emitting diodes. Coumarins exhibit a range of photostabilities that are highly dependent on their substitution pattern and the medium in which they are used.

One of the most well-characterized photodegradation pathways for coumarin itself and many of its derivatives is a [2+2] photocycloaddition reaction. acs.org This reaction, which leads to the formation of a cyclobutane (B1203170) dimer, typically occurs in the solid state or in highly concentrated solutions upon exposure to UV light (>300 nm). dtic.mil The efficiency of this photodimerization is governed by the crystal packing of the molecules, with specific spatial arrangements being required for the reaction to proceed. acs.org Crystalline forms where the reactive double bonds are not suitably aligned are generally photostable. acs.org

In solution, particularly in aerated media, other photodegradation mechanisms can become prominent. Studies on coumarin laser dyes have identified several product types resulting from photolysis. frontiersin.org For coumarins bearing 7-amino groups, dealkylation of the amine is a common degradation pathway. frontiersin.org Another identified process involves a radical-mediated reduction. frontiersin.org For instance, the photolysis of a popular coumarin laser dye resulted in a reduction product consistent with a mechanism involving free radical intermediates. frontiersin.org

The specific photodegradation pathways for this compound have not been detailed in the literature. However, based on its structure, potential degradation routes can be hypothesized. The core coumarin structure is susceptible to photodimerization under appropriate conditions. In solution, radical-mediated reactions could occur, potentially involving the methyl groups or the aromatic ring system. The presence of the cyano group, being a strong electron-withdrawing group, significantly alters the electronic distribution in the molecule and may influence its reactivity in the excited state, although specific products are unconfirmed. Effective photosensitizers must exhibit sufficient stability against photodegradation after light exposure.

The table below lists common photodegradation products identified for related coumarin derivatives, which may be indicative of the types of reactions this compound could undergo.

| Coumarin Derivative Family | Identified Photodegradation Product Type | Proposed Mechanism | Reference |

| General Coumarins | syn- or anti-Cyclobutane Dimers | [2+2] Photocycloaddition | acs.org |

| 7-Aminocoumarins (e.g., Coumarin 1) | Dealkylated amine derivatives | Photolysis in solution | frontiersin.org |

| 7-Aminocoumarins (e.g., Coumarin 1) | Reduction product | Radical disproportionation | frontiersin.org |

| Fluorinated "rigid" coumarins (e.g., C153) | Photooxidation product | Reaction with oxygen in aerated media | frontiersin.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For coumarin (B35378) derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. sigmaaldrich.comresearchgate.net

Table 1: Application of DFT in Characterizing Coumarin Derivatives

| Coumarin Derivative | Properties Investigated via DFT | Key Findings | Reference |

|---|---|---|---|

| 3-Cyano-4-methylcoumarin | Structural properties, vibrational frequencies, electronic spectra | Provided detailed understanding of its molecular structure and spectroscopic characteristics. | sigmaaldrich.com |

| 6-Methylcoumarin | Molecular geometry, vibrational assignments, electronic and reactivity characteristics | Analyzed the effect of the methyl group on the pyrone skeletal vibrations. | researchgate.net |

| 7-Hydroxycoumarin (Umbelliferone) | Optimized geometry, harmonic frequencies, NBO analysis, thermodynamic properties | Computational results for bond lengths and angles showed good agreement with experimental XRD data. | researchgate.net |

| 7-Acetoxy-4-methyl coumarin | Optimized structure, force field calculation, vibrational spectra | Enabled complete assignment of normal modes of vibrations with Total Energy Distribution (TED) calculations. | researchgate.net |

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for exploring the electronic structure and predicting the reactivity of coumarin compounds. These investigations often involve analyzing the distribution of electron density, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding intramolecular charge transfer processes. isres.org

For coumarin derivatives, these studies have revealed how different substituents influence their biological activity. For example, research on monoamine oxidase (MAO) inhibitors has shown that substituting positions 3 and 4 of the coumarin core with small groups, such as a cyano or methyl group, can increase the affinity for the MAO-B enzyme by an order of magnitude. mdpi.com Natural Bond Orbital (NBO) analysis, another quantum chemical tool, is used to study hyperconjugative interactions and charge delocalization, which provides insights into molecular stability. researchgate.netresearchgate.net This has been applied to molecules like 3,4-dihydrocoumarin and 7-hydroxycoumarin to understand the stabilization energy associated with electron delocalization. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. core.ac.uk These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. uclan.ac.uk For the coumarin class of compounds, QSAR and its three-dimensional (3D-QSAR) variant have been successfully applied to understand the structural requirements for various biological activities, particularly as enzyme inhibitors. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is widely used to understand the interactions between potential drug candidates and their biological targets at a molecular level.

For derivatives of 4,7-dimethylcoumarin (B83668), molecular docking has been employed to investigate their binding modes with various enzymes and receptors. Studies on derivatives of 4,7-dimethyl-5-hydroxycoumarin have explored their interactions with acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), identifying them as potential multi-target-directed ligands for conditions like Alzheimer's disease. mdpi.com Similarly, derivatives of 5-hydroxy-4,7-dimethylcoumarin have been docked into the 5-HT1A serotonin (B10506) receptor, revealing key interactions such as salt bridges and hydrogen bonds that are responsible for their high binding affinity. nih.govmdpi.com These simulations provide crucial insights into ligand-protein interactions, guiding the rational design of more potent and selective inhibitors. researchgate.net

Table 2: Molecular Docking Studies of 4,7-Dimethylcoumarin Derivatives

| Coumarin Scaffold | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 4,7-dimethyl-5-hydroxycoumarin | hMAO-B, hMAO-A, hAChE | Identified potent and selective inhibitors for MAO-B and dual inhibitors for MAO-A and AChE. | mdpi.com |

| 5-hydroxy-4,7-dimethylcoumarin | 5-HT1A Serotonin Receptor | Revealed strong interactions, including a salt bridge to D116 and hydrogen bonds to S199 and Y390, explaining subnanomolar affinity. | nih.gov |

| 4,7-dihydroxycoumarin | Epidermal Growth Factor Receptors (EGFR) | Showed that hydrogen bonds provide the largest contribution to the binding energy. | academie-sciences.fr |

| 3-Carboxamido-7-substituted coumarins | hMAO-A and hMAO-B | Helped to understand enzyme-inhibitor interactions and explain the selectivity of active compounds toward MAO-B. | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govtandfonline.com

FMO analysis has been performed on several coumarin derivatives to understand their electronic behavior. For 3-cyano-4-methyl-2H-chromen-2-one, a compound closely related to 3-Cyano-4,7-dimethylcoumarin, the HOMO-LUMO energy gap was calculated to be 4.292 eV. researchgate.net This value provides a measure of its kinetic stability and the likelihood of intramolecular charge transfer. researchgate.net The distribution of the HOMO and LUMO electron clouds indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. mdpi.com Comparing the HOMO-LUMO gaps of different derivatives allows for a relative ranking of their reactivity. mdpi.com

Table 3: Calculated HOMO-LUMO Energy Gaps for Related Coumarin Compounds

| Compound | HOMO-LUMO Energy Gap (ΔE) | Computational Method | Reference |

|---|---|---|---|

| 3-Cyano-4-methyl-2H-chromen-2-one | 4.292 eV | DFT | researchgate.net |

| 3-Acetylcoumarin (B160212) | 4.2085 eV | DFT | researchgate.net |

| 7-Hydroxy-2H-chromen-2-one | 4.420 eV | DFT | researchgate.net |

Structure Property and Structure Activity Relationship Spr/sar Studies

Correlation of Structural Modifications with Photophysical Characteristics

The fluorescence and absorption properties of coumarin (B35378) derivatives are highly sensitive to their molecular structure. The interplay of substituents on the coumarin ring dictates the electronic distribution within the molecule, which in turn governs its interaction with light.

Influence of Electron-Donating and Electron-Withdrawing Substituents

The photophysical characteristics of coumarins are significantly influenced by the electronic nature of their substituents. A common strategy to modulate these properties involves creating a "push-pull" system by incorporating both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the coumarin scaffold.

Typically, an EDG, such as an amino or alkoxy group, is placed at the 7-position, while an EWG, like a cyano (-CN) or trifluoromethyl (-CF3) group, is introduced at the 3- or 4-position. ub.edusciengine.commdpi.com This arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.commdpi.com The presence of a strong EDG at the 7-position and an EWG at the 3-position leads to significant red-shifts in both the absorption and emission spectra. ktu.edu For instance, introducing an EWG at the 3-position not only broadens the absorption band to longer wavelengths but also increases the absorption intensity. sciengine.com

The 3-cyano group is a potent EWG. However, 3-cyanocoumarin (B81025) by itself, without a corresponding strong EDG, exhibits a very low fluorescence quantum yield, reported to be between 0.006 and 0.02. acs.org The combination is key; for example, 7-aminocoumarin (B16596) derivatives with an EWG at the C4 position show a significant red shift in their fluorescence spectra. researchgate.net The strength of the EDG at the 7-position directly correlates with the extent of this shift and the intensity of the fluorescence. mdpi.com Derivatives with a 7-N,N-diethylamino group and a COOEt group at the 3-position show a dramatically increased quantum yield compared to the unsubstituted or singularly substituted counterparts. ktu.edu

Table 1: Effect of Substituents on Photophysical Properties of Coumarin Derivatives ktu.edu

| 3-Position Substituent (EWG) | 7-Position Substituent (EDG) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| H | H | 330 | 380 | 0.002 |

| H | NEt2 | 373 | 440 | 0.73 |

| COOEt | H | 334 | 415 | 0.12 |

Positional Effects of Substituents on Fluorescence Properties

The specific placement of substituents on the coumarin ring is critical for determining the final fluorescence properties. The 7-position is widely recognized as the optimal location for EDGs to achieve strong fluorescence. mdpi.comnih.gov The fluorescence of these probes is strongly dependent on the polarity, pH, and microviscosity of their local environment, a sensitivity that is modulated by the specific substituents. nih.gov

Substituents at the 4-position also have a pronounced effect. For example, replacing a methyl group at the 4-position with a trifluoromethyl group in 7-aminocoumarins causes a significant red-shift in the absorption maximum. sciengine.com This is attributed to the strong electron-withdrawing nature of the -CF3 group.

The 3-position is a key site for introducing EWGs to create the push-pull effect. ub.edu The interaction between the 7-donor and 3-acceptor across the coumarin bridge is fundamental to the ICT process that governs the fluorescence of many coumarin dyes. msu.ru Even subtle changes, like the introduction of heterocyclic substituents at this position, can lead to the observation of multiple emission bands. nih.gov

Rational Design Principles for Optimizing Fluorophore Performance

The rational design of coumarin fluorophores aims to create molecules with specific, enhanced properties such as high quantum yields, large Stokes shifts (the difference between absorption and emission maxima), and emission in the far-red to near-infrared (NIR) regions. ub.edu The core principle is the optimization of the intramolecular charge transfer (ICT) process. mdpi.com

Key design strategies include:

Creating Donor-π-Bridge-Acceptor (D-π-A) Structures: This is the most fundamental principle, involving the strategic placement of EDGs (like dialkylamino groups at C7) and EWGs (like cyano or trifluoromethyl groups at C3 or C4) to maximize the push-pull character. ub.edumdpi.com

Extending π-Conjugation: Extending the conjugated system of the coumarin, often through the 3-position, can lead to significant bathochromic (red) shifts in both absorption and emission. ub.edu

Structural Rigidization: Restricting the rotation of substituents, particularly the amino group at the 7-position, can increase fluorescence quantum yield. sciengine.com This is because it suppresses the formation of non-radiative twisted intramolecular charge-transfer (TICT) states, which are a common cause of fluorescence quenching in polar solvents. mdpi.comnih.gov

Modifying the Lactone Group: While less common, modifications to the lactone ring itself, such as thionation of the carbonyl group or introducing a dicyanomethylene group at position 2, can induce significant red-shifts. ub.edu

These principles allow for the fine-tuning of photophysical properties, enabling the development of cost-effective and highly efficient fluorophores for applications like biological imaging and optoelectronics. mdpi.comrsc.org

Modulation of Biological Activities through Defined Structural Features

The biological activities of coumarin derivatives, including enzyme inhibition and antimicrobial effects, are closely tied to their substitution patterns. Specific structural features determine the molecule's ability to interact with biological targets.

Impact of Substitution Patterns on Enzyme Inhibition Profiles

Coumarin derivatives are known inhibitors of several enzymes, with monoamine oxidases (MAOs) being a prominent target. mdpi.com The nature and position of substituents on the coumarin scaffold are critical for both the potency and selectivity of inhibition.

Studies have shown that substitutions at positions C-3, C-4, C-6, and C-7 can modulate MAO inhibitory activity. researchgate.net The introduction of various substituents at the C-3 position of the coumarin scaffold has been a successful strategy for developing MAO inhibitors. scienceopen.com For instance, a series of 6-substituted-coumarin-3-carboxylic acids and their corresponding acyl chlorides were synthesized, with the derivative bearing a nitro group showing high potency against the MAO-B isoform. researchgate.net Similarly, 3-carboxamidocoumarin derivatives have been designed, with some showing potent and selective MAO-B inhibition at nanomolar concentrations. mdpi.comresearchgate.net Docking studies have suggested that even bulky substituents can be well-accommodated in the active site of the enzyme. mdpi.com

The substituent at the 7-position also plays a crucial role in determining specificity and selectivity. scienceopen.com The dependence of MAO-B affinity on the lipophilicity of the 7-substituent has been confirmed through QSAR studies. mdpi.com

Table 2: Inhibition of MAO-B by 6-Substituted Coumarin-3-Acyl Derivatives researchgate.net

| Compound ID | 6-Position Substituent | pIC50 (MAO-B) |

|---|---|---|

| 3a | H | 7.60 |

| 3b | CH3 | 7.72 |

| 3c | Cl | 7.82 |

| 3d | Br | 8.00 |

Structural Determinants for Observed Antimicrobial Activity

The antimicrobial properties of coumarins are highly dependent on their structural features. The introduction of specific substituents can enhance their activity against a range of bacterial and fungal pathogens. scispace.com

Halogenation of the coumarin ring has been shown to be a key factor in enhancing bioactivity. researchgate.netacademicjournals.org For example, 3-(2-bromoacetyl)-2H-chromen-2-one and its derivatives have demonstrated significant bacterial growth inhibition against both Gram-positive and Gram-negative bacteria. researchgate.netacademicjournals.org The presence of chloro and bromo substituents at the C6 position can lead to broad-spectrum antibacterial potential. nih.gov

For antifungal activity, SAR studies have revealed that the introduction of electron-withdrawing groups, such as a nitro group, appears to contribute positively to the activity. mdpi.com In a study of hydroxycoumarins, nitration of inactive precursor compounds resulted in derivatives with significantly enhanced antifungal potency. mdpi.com The position of substitution also matters; for 7-hydroxycoumarin derivatives, there is a clear relationship between the size of the introduced alkyl group and the resulting fungicidal activity. mdpi.com In contrast, 3-acetylcoumarin (B160212) and ethyl coumarin-3-carboxylate showed only weak activity against E. coli and no activity against S. aureus in one study. jonuns.com

Table 3: Antimicrobial Activity of Substituted Halogenated Coumarins academicjournals.org

| Compound | R1 (at C3) | R2 (at C6) | MIC (mg/ml) vs S. aureus | MIC (mg/ml) vs E. coli |

|---|---|---|---|---|

| CMRN3 | -COCH2Br | H | 1.5 | 1.5 |

| CMRN4 | -COCH2Br | Cl | >3 | >3 |

| CMRN5 | -COCH2Br | Br | 1.5 | >3 |

Structure-Activity Relationships in In Vitro Anticancer Investigations

The structure-activity relationship (SAR) of coumarin derivatives is a critical area of research for developing novel anticancer agents. The core coumarin structure is a versatile scaffold, and modifications at various positions can significantly influence its cytotoxic and antiproliferative activities. For 3-cyanocoumarins, the substituents at the C-4 and C-7 positions are particularly important in determining their anticancer potential.

Detailed Research Findings

Research into a series of 4,7-disubstituted 3-cyanocoumarins has demonstrated that their antiproliferative activity is directly correlated with the nature of the substituents at both the C-4 and C-7 positions. researchgate.net A study evaluating these derivatives against a panel of 59 human tumor cell lines, including those from lung, colon, brain, ovary, kidney, prostate, and breast cancers, as well as leukemia and melanoma, confirmed this relationship. researchgate.net While specific data for 3-Cyano-4,7-dimethylcoumarin is not extensively detailed in readily available literature, the general findings for this class of compounds provide valuable insights.

The introduction of different functional groups on the coumarin nucleus modulates the molecule's electronic and lipophilic properties, which in turn affects its interaction with biological targets and its ability to induce cell death. researchgate.net For instance, in related coumarin series, the presence of a methoxy (B1213986) group has been associated with a broad spectrum of anticancer activity. gavinpublishers.com Similarly, the substitution pattern on aryl groups attached to the coumarin scaffold can drastically alter cytotoxicity. mdpi.com

In a series of 3-(coumarin-3-yl)-acrolein derivatives, modifications at the C-6 and C-7 positions of the coumarin ring significantly impacted their antiproliferative activity against various cancer cell lines, including A549 (lung), KB (oral), Hela (cervical), and MCF-7 (breast). frontiersin.org The introduction of a 7-hydroxy group or a 7-methoxy group generally influenced the potency, highlighting the sensitivity of this position to substitution. frontiersin.org

Furthermore, the hybridization of the coumarin scaffold with other heterocyclic moieties, such as selenophene, has been shown to enhance anticancer effects. In one study, coumarin-selenophene hybrids were found to be more potent than the corresponding parent coumarins against the MCF-7 breast cancer cell line. bohrium.com The SAR analysis revealed that a 2-amino-3-cyanoselenophen-5-yl substituent at the C-3 position of the coumarin was particularly effective for inhibiting cell proliferation. bohrium.com

The general principle emerging from various studies is that the anticancer activity of coumarin derivatives can be finely tuned by strategic substitution on the benzopyrone ring system. ajptonline.com The lipophilicity and the electronic nature of the substituents at positions C-4 and C-7 are key determinants of the cytotoxic profile of 3-cyanocoumarins. researchgate.net

Data on Anticancer Activity of Substituted Coumarins

The following table summarizes the structure-activity relationship trends observed in studies of various substituted coumarin derivatives against different cancer cell lines. This data is representative of the general findings in the field, as specific IC50 values for this compound are not widely published.

| Compound Series | Substitution Pattern | Cancer Cell Line(s) | General Activity Trend |

| 4,7-Disubstituted 3-Cyanocoumarins | Varied substituents at C-4 and C-7 | 59 Human Tumor Cell Lines | Activity is directly related to the nature of the 4- and 7-substituents. researchgate.net |

| Coumarin-Chalcone Hybrids | Methoxy and hydroxy groups on the chalcone (B49325) benzene (B151609) ring | HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast) | Presence of a methoxy group enhances anticancer activity. gavinpublishers.com |

| 3-(Coumarin-3-yl)-acrolein Derivatives | Hydroxyl, methyl, or bromine at C-6 or C-7 | A549 (Lung), KB (Oral), Hela (Cervical), MCF-7 (Breast) | Substituents at C-6 and C-7 significantly influence activity, with some derivatives showing stronger potency than the reference drug 5-Fluorouracil. frontiersin.org |

| Coumarin-Selenophene Hybrids | 2-amino-3-cyanoselenophen-5-yl at C-3 | MCF-7 (Breast) | Hybrid compounds are more potent than the parent coumarins. The 6-bromo substituent on the coumarin ring further increased activity. bohrium.com |

| 7,8-Diacetoxy-3-arylcoumarins | Methylsulfonyl phenyl group at C-3 | PC-3 (Prostate), MDA-MB-231 (Breast) | The 3-(4-methylsulfonylphenyl) derivative showed the highest cytotoxicity and selectivity for PC-3 cells. |

Advanced Applications and Future Research Directions

Fluorescent Probes and Bioimaging Tools

The coumarin (B35378) scaffold is a well-established platform for the development of fluorescent probes due to its favorable photophysical properties, including high quantum yields and environmental sensitivity. researchgate.net The introduction of specific functional groups, such as a cyano group at the 3-position and methyl groups at the 4- and 7-positions, can modulate these properties, making 3-Cyano-4,7-dimethylcoumarin a candidate for various sensing and imaging applications.

Development of Coumarin-Based Fluorescent Probes for Specific Chemical Analytes (e.g., Metal Ions, pH, Environmental Polarity)

Coumarin derivatives are widely explored as fluorescent probes for detecting a range of chemical analytes. While specific studies on this compound are limited, research on closely related compounds provides insights into its potential.

Metal Ions: The interaction of coumarin-based probes with metal ions often leads to a change in their fluorescence, either through enhancement or quenching, providing a detection mechanism. nih.gov For instance, various coumarin derivatives have been designed to selectively detect ions like Cu2+, Fe3+, and others. nih.gov The quenching of fluorescence upon binding to metal ions is a common sensing mechanism. nih.govmdpi.com Although direct studies on this compound are not extensively reported, its structural similarity to other coumarin-based metal sensors suggests potential for similar applications.

pH: The fluorescence of many coumarin derivatives is sensitive to pH changes. For example, 7-hydroxycoumarins with electron-withdrawing groups in the 3-position have been shown to be useful indicators for physiological pH ranges. researchgate.net The fluorescence of a related compound, 3-cyano-7-hydroxy-4-methylcoumarin, is composed of two bands corresponding to the undissociated molecule and the phenolate (B1203915) anion, with excited-state pKa values that vary with the water content of the solvent. core.ac.uk This suggests that the cyano-coumarin scaffold can be sensitive to the protonation state of nearby functional groups, indicating a potential for this compound to be developed into a pH-sensitive probe, although its lack of a hydroxyl group would necessitate a different mechanism of pH sensing.

Environmental Polarity (Solvatochromism): The photophysical properties of coumarin dyes are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. academie-sciences.frdntb.gov.ua Studies on iminocoumarins bearing a 3-cyano group have demonstrated their sensitivity to solvent polarity, exhibiting better fluorescence efficiency in polar solvents compared to the corresponding coumarin. academie-sciences.fr The absorption and fluorescence spectra of coumarin derivatives can shift depending on the solvent, which can be used to probe the microenvironment of complex systems. academie-sciences.frmdpi.com While specific solvatochromic studies on this compound are not widely available, the general behavior of 3-cyanocoumarins suggests it would likely exhibit sensitivity to environmental polarity. academie-sciences.fr

Application in Advanced Cellular and Molecular Imaging Techniques

The strong fluorescence and environmental sensitivity of coumarin derivatives make them valuable tools for advanced cellular and molecular imaging. researchgate.net They can be used to visualize cellular structures and processes. While specific applications of this compound in advanced imaging techniques are not yet well-documented, the general utility of coumarins in this field is extensive. For example, coumarin-based probes are used for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity. researchgate.net The development of coumarin derivatives with optimized photophysical properties is an active area of research for creating next-generation imaging agents. researchgate.net

Utilization as Fluorescent Labels for Complex Biomolecules (e.g., Peptides, Proteins, Nucleic Acids, Carbohydrates)

Fluorescent labeling is a crucial technique in biochemistry and molecular biology for tracking and studying biomolecules. Coumarins are a major class of fluorescent dyes used for this purpose. researchgate.net They can be chemically attached to biomolecules like proteins and nucleic acids to create fluorescent bioconjugates. researchgate.net These labeled molecules are then used in a variety of applications, including fluorescence microscopy, immunoassays, and nucleic acid hybridization assays. google.com

While specific examples of this compound being used as a fluorescent label are not prevalent in the literature, other coumarin derivatives with reactive groups are commonly employed for labeling amines, thiols, and other functional groups on biomolecules. researchgate.net For instance, 7-(Diethylamino)coumarin-3-carboxylic acid can be used as a fluorescent label for amine modification and protein conjugation. scienceopen.com The development of a reactive form of this compound could enable its use as a fluorescent tag for a wide range of biological macromolecules.

Enzyme Modulators and Mechanistic Investigations

Beyond its fluorescent properties, the coumarin scaffold is recognized for its ability to interact with and modulate the activity of various enzymes. The substituents on the coumarin ring play a critical role in determining the potency and selectivity of this modulation.

Research into Monoamine Oxidase (MAO) Inhibition Mechanisms and Selectivity

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. mdpi.commedchemexpress.eu Coumarin derivatives have been extensively investigated as MAO inhibitors, with many showing a preference for the MAO-B isoform. nih.govresearchgate.net

Research has shown that substitution at the C-3 position of the coumarin scaffold can significantly influence MAO inhibitory activity. scienceopen.commdpi.com Specifically, the presence of a cyano group at the C-3 position is a feature found in compounds with MAO inhibitory properties. scienceopen.com Studies on 3-substituted coumarins have revealed that the nature of the substituent is crucial for both potency and selectivity. scienceopen.commdpi.com For example, 3-phenylcoumarin (B1362560) derivatives have been shown to be potent and selective MAO-B inhibitors. mdpi.comfrontiersin.org

Docking studies of 3-phenylcoumarin derivatives with MAO-B have indicated that the coumarin and 3-phenyl rings engage in hydrophobic interactions within the substrate pocket, which is essential for their inhibitory activity. mdpi.com The coumarin moiety itself can be oriented within the substrate cavity between key amino acid residues like Tyr398 and Tyr435, and the complex can be further stabilized by interactions such as hydrogen bonds. mdpi.com While direct mechanistic studies on this compound are sparse, the established importance of the 3-cyano and other C3-substitutions in MAO inhibition suggests that it is a promising candidate for further investigation as a selective MAO-B inhibitor. scienceopen.commdpi.com

Table 1: MAO Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Substitution Pattern | Target Enzyme | Reported Activity |

|---|---|---|---|

| 3-Phenylcoumarin derivatives | Phenyl group at C-3 | MAO-B | Potent and selective inhibition mdpi.comfrontiersin.org |

| 3-Carboxamido-7-substituted coumarins | Carboxamide at C-3, various at C-7 | MAO-B | Potent and selective inhibitors core.ac.uk |

| (Coumarin-3-yl)carbamates | Carbamate at C-3 | MAO-B | Selective inhibition in the micro- to nanomolar range researchgate.net |

Studies on Xenobiotic-Metabolizing Enzyme (XME) Activities (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP) enzymes are a major family of xenobiotic-metabolizing enzymes responsible for the phase I metabolism of a vast number of drugs and other foreign compounds. osu.edu Coumarin and its derivatives are well-known to interact with CYP enzymes, acting as both substrates and inhibitors. encyclopedia.pub

The compound 3-cyano-7-ethoxycoumarin, a close structural analog of this compound, is a known fluorogenic substrate for several CYP isoforms, including CYP1A1 and CYP1A2, and to a lesser extent, CYP2D6 and CYP2C19. encyclopedia.pubcaymanchem.com Its metabolism by these enzymes results in the formation of the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011). caymanchem.com This property makes it a useful tool for quantifying the activity of these enzymes. caymanchem.com Another related compound, 7-ethoxy-3,4-dimethylcoumarin, has also been identified as a substrate for CYP-mediated mono-oxygenase activity, being highly induced by common inducers of CYP1A1 and CYP2B enzymes. nih.govnih.gov

Given that this compound is commercially available as a biochemical reagent, and considering the known interactions of its close analogs with CYP enzymes, it is plausible that it also serves as a substrate or inhibitor for certain CYP isoforms. medchemexpress.eutargetmol.commedchemexpress.comtargetmol.com Further research is needed to characterize its specific interactions with the CYP enzyme superfamily, which could have implications for its own metabolic fate and its potential to cause drug-drug interactions if used in a therapeutic context.

Investigations into Inhibition Mechanisms of Other Enzymes (e.g., α-Chymotrypsin, Human Leukocyte Elastase, Acetylcholinesterase)

The coumarin scaffold is a recognized "privileged structure" in medicinal chemistry, and its derivatives are actively investigated for their enzyme-inhibiting properties. While direct studies on this compound are specific, research on the broader 3-cyanocoumarin (B81025) class and structurally similar molecules provides significant insights into its potential.

α-Chymotrypsin and Human Leukocyte Elastase (HLE): The class of 2-oxo-2H-chromene-3-carbonitriles, commonly known as 3-cyanocoumarins, has been identified for its inhibitory activities against α-chymotrypsin and human leukocyte elastase. researchgate.netresearchgate.net HLE is a serine protease implicated in inflammatory diseases, and its inhibition is a key therapeutic goal. nih.gov Research into mechanism-based isocoumarin (B1212949) inhibitors has shown that selectivity and potency against HLE can be engineered through specific substitutions on the coumarin ring. nih.gov For instance, studies on 3-alkoxy-7-amino-4-chloroisocoumarins revealed that hydrophobic substituents at the 7-amino position and the nature of the 3-alkoxy group are critical for potent and selective HLE inhibition. nih.gov

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase is a primary strategy in the management of Alzheimer's disease. researchgate.net Numerous studies have explored coumarin derivatives as AChE inhibitors. researchgate.netppm.edu.plscielo.br Research has shown that creating hybrid molecules by linking the coumarin scaffold to other pharmacophores can yield potent and selective inhibitors. For example, derivatives of 4,7-dimethyl-5-hydroxycoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have been synthesized and evaluated as multi-target-directed ligands against both AChE and monoamine oxidases (MAOs). mdpi.com These studies highlight that specific structural features, such as the length of a linker chain and the nature of substituents, are crucial for activity. mdpi.comacs.org Molecular docking studies have helped to elucidate the binding modes of these coumarin derivatives within the active site of AChE. ppm.edu.pl

| Enzyme | Coumarin Derivative Class/Example | Key Research Finding | Source(s) |

|---|---|---|---|

| α-Chymotrypsin & Human Leukocyte Elastase | 3-Cyanocoumarins (general class) | Identified as a significant class of coumarins exhibiting inhibitory activity against these enzymes. | researchgate.net |

| Human Leukocyte Elastase (HLE) | 3-Alkoxy-7-amino-4-chloroisocoumarins | Potency and selectivity are highly dependent on substituents at the 3-alkoxy and 7-amino positions. | nih.gov |

| Acetylcholinesterase (AChE) | Derivatives of 4,7-dimethyl-5-hydroxycoumarin | Investigated as part of multi-target-directed ligands for potential Alzheimer's disease therapy. | mdpi.com |

| Acetylcholinesterase (AChE) | (±)-3,4-dimethyl-7-[(N-benzylpiperidin-3-yl)methoxy]-2H-chromen-2-one | Demonstrated good micromolar inhibition of AChE alongside potent MAO-B inhibition. | acs.org |